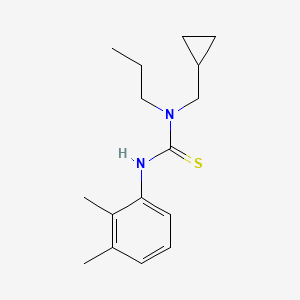

![molecular formula C17H14N2O4S B5549410 8-喹啉基[(4-甲苯基)磺酰基]氨基甲酸酯](/img/structure/B5549410.png)

8-喹啉基[(4-甲苯基)磺酰基]氨基甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds related to 8-quinolinyl sulfonyl carbamates involves complex organic reactions, often starting from quinoline derivatives. For instance, the synthesis of quinolinyl sulfonate derivatives, which share structural similarities with our compound of interest, involves reactions like SNAr (nucleophilic aromatic substitution) and carbamate formation through reactions with sodium sulfinates or chloroformates under specific conditions (Xia et al., 2016; Patel et al., 2020)(Xia et al., 2016)(Patel et al., 2020).

Molecular Structure Analysis

The molecular structure of 8-quinolinyl derivatives is characterized by the presence of a quinoline core, which is a bicyclic compound with a nitrogen atom at the eighth position. The structural modifications, such as the introduction of a sulfonyl carbamate group, significantly impact the electronic distribution, reactivity, and overall properties of the molecule. For instance, the crystal structure of related compounds often reveals interactions between the quinoline nitrogen and other molecular fragments, indicating complex molecular geometries (Smith et al., 2004)(Smith et al., 2004).

Chemical Reactions and Properties

8-quinolinyl sulfonyl carbamates participate in a variety of chemical reactions, including but not limited to, nucleophilic substitutions, carbamate formations, and sulfonylation reactions. These reactions are pivotal for the synthesis of more complex molecules and for modifying the compound's properties for specific applications (Xia et al., 2016; Patel et al., 2020)(Xia et al., 2016)(Patel et al., 2020).

Physical Properties Analysis

The physical properties of 8-quinolinyl sulfonyl carbamates, such as solubility, melting point, and crystal structure, are influenced by the nature of the sulfonyl carbamate group attached to the quinoline core. These properties are essential for understanding the compound's behavior in different environments and for its handling and storage (Smith et al., 2004)(Smith et al., 2004).

Chemical Properties Analysis

The chemical properties of 8-quinolinyl [(4-methylphenyl)sulfonyl]carbamate, including its reactivity, stability, and interaction with various reagents, are crucial for its application in synthetic chemistry. The presence of both quinoline and sulfonyl carbamate moieties contributes to its unique chemical behavior, such as its involvement in nucleophilic aromatic substitution reactions and its potential for further functionalization (Xia et al., 2016; Patel et al., 2020)(Xia et al., 2016)(Patel et al., 2020).

科学研究应用

铜(II)催化的远程磺酰化

使用铜(II)催化,已经开发出N-(喹啉-8-基)苯甲酰胺衍生物(包括与8-喹啉基[(4-甲苯基)磺酰基]氨基甲酸酯相关的衍生物)的高效远程磺酰化。这一过程因其环境友好的副产物而具有重要意义,并且使用稳定的、安全的亚硫酸钠作为硫化物来源,为传统方法提供了一种气味更小、更环保的替代方案。合成的N-(5-(苯磺酰基)喹啉-8-基)苯甲酰胺衍生物以中等到高产率获得,展示了该方法在有机合成和药物开发中的效率和潜在的多样化应用 (程才夏等人,2016).

乙酰胆碱酯酶抑制

源自喹啉-6-醇的氨基甲酸酯类,与8-喹啉基[(4-甲苯基)磺酰基]氨基甲酸酯相关,已被确认为乙酰胆碱酯酶的新型抑制剂。这一发现与阿尔茨海默病的治疗特别相关,其中这些化合物在体外和体内均显示出有希望的结果,显示出与标准药物相当的认知改善。这些化合物的独特结构为开发抑制乙酰胆碱酯酶的氨基甲酸酯提供了新的模板,可能为神经退行性疾病带来新的治疗选择 (迈克尔·德克尔,2007).

碳酸酐酶抑制

已经合成了新型的8-取代-N-(4-磺酰胺基苯基)喹啉-2-甲酰胺,与8-喹啉基[(4-甲苯基)磺酰基]氨基甲酸酯密切相关,并评估了它们对碳酸酐酶(CA)同工型的抑制活性。这些化合物对hCA I、hCA II和hCA IV同工型表现出显着的抑制作用,其中一些显示出低纳摩尔的抑制范围。这突出了它们作为设计靶向CA I和II的新型抑制剂的先导化合物的潜力,这可能在治疗青光眼、癫痫和某些类型的肿瘤等疾病中具有治疗应用 (帕维特拉·S·塔克等人,2019).

COX-2抑制

对具有甲基磺酰基COX-2药效团的4-羧基喹啉衍生物的研究揭示了有效且选择性的COX-2抑制活性。这些化合物(包括类似于8-喹啉基[(4-甲苯基)磺酰基]氨基甲酸酯的结构)被设计和合成,显示出作为选择性COX-2抑制剂的显着潜力。本研究中确定的最有效的化合物比参考药物塞来昔布更有效,表明其作为治疗COX-2抑制有益的疾病(例如炎症和某些癌症)的治疗剂的前景 (A.扎尔吉等人,2009).

作用机制

属性

IUPAC Name |

quinolin-8-yl N-(4-methylphenyl)sulfonylcarbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O4S/c1-12-7-9-14(10-8-12)24(21,22)19-17(20)23-15-6-2-4-13-5-3-11-18-16(13)15/h2-11H,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIXSQQKYZVQBMT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)OC2=CC=CC3=C2N=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Quinolin-8-yl tosylcarbamate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

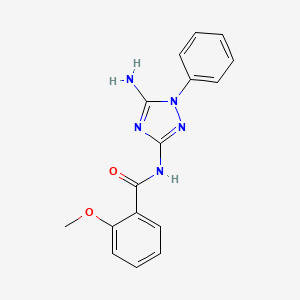

![4-({[3-(2-furyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)-2-methoxyphenyl acetate](/img/structure/B5549338.png)

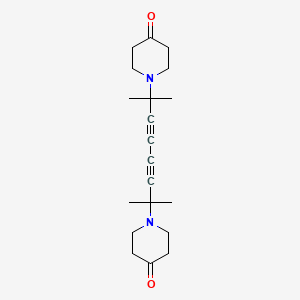

![3-[3-(4-morpholinyl)propyl]-5,6-diphenylfuro[2,3-d]pyrimidin-4(3H)-imine](/img/structure/B5549361.png)

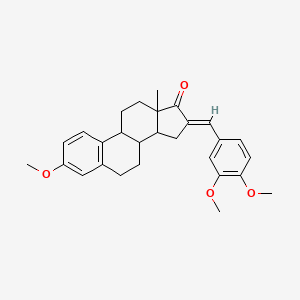

![[1-[(3,4-dimethoxypyridin-2-yl)methyl]-3-(3-methylbut-2-en-1-yl)piperidin-3-yl]methanol](/img/structure/B5549376.png)

![2-methyl-N-[1-(5-methyl-1,3,4-oxadiazol-2-yl)ethyl]-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5549381.png)

![N-{4-[(4-phenyl-1,3-thiazol-2-yl)amino]phenyl}acetamide](/img/structure/B5549389.png)

![2-(5-methoxy-1H-indol-3-yl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5549392.png)

![N-[1-(1-ethyl-1H-1,2,4-triazol-5-yl)ethyl]-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)propanamide hydrochloride](/img/structure/B5549399.png)

![1-(4-methylphenyl)-4-[2-(4-morpholinyl)benzoyl]-2-piperazinone](/img/structure/B5549404.png)

![N'-{[5-(4-chlorophenyl)-2-furyl]methylene}-2-hydroxybenzohydrazide](/img/structure/B5549413.png)

![4-[4-(2,4-dimethylbenzoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5549416.png)